1-[5-(2-Tert-butylphenoxy)pentyl]piperazine
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Overview
Description
1-[5-(2-Tert-butylphenoxy)pentyl]piperazine is a chemical compound with the molecular formula C19H32N2O and a molecular weight of 304.47 g/mol It is known for its unique structure, which combines a tert-butylphenyl group with a piperazinylpentyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Tert-butylphenoxy)pentyl]piperazine typically involves the reaction of 2-tert-butylphenol with 5-bromopentyl piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the bromopentyl group, leading to the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Tert-butylphenoxy)pentyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ether linkage to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(2-Tert-butylphenoxy)pentyl]piperazine has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(2-Tert-butylphenoxy)pentyl]piperazine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butylphenyl 5-(1-piperazinyl)pentyl ether
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
1-[5-(2-Tert-butylphenoxy)pentyl]piperazine stands out due to its unique combination of a tert-butylphenyl group and a piperazinylpentyl ether moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H32N2O |
---|---|
Molecular Weight |
304.5g/mol |
IUPAC Name |
1-[5-(2-tert-butylphenoxy)pentyl]piperazine |
InChI |
InChI=1S/C19H32N2O/c1-19(2,3)17-9-5-6-10-18(17)22-16-8-4-7-13-21-14-11-20-12-15-21/h5-6,9-10,20H,4,7-8,11-16H2,1-3H3 |
InChI Key |
PNIGQLHRNLKUER-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCN2CCNCC2 |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCN2CCNCC2 |
Origin of Product |
United States |
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